molecular formula C10H10O3 B13926414 5-Cyclopropyl-2-hydroxybenzoic acid

5-Cyclopropyl-2-hydroxybenzoic acid

Cat. No.: B13926414
M. Wt: 178.18 g/mol
InChI Key: DIXOCFCJFIFUHK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-hydroxybenzoic acid is a substituted benzoic acid derivative that serves as a versatile synthetic intermediate in medicinal and organic chemistry. The cyclopropyl moiety can impart unique steric and electronic properties to a molecule, making this compound a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs targeting a range of diseases . Hydroxybenzoic acids are a significant class of phenolic acids studied for their potential biological activities, which can include antioxidant properties . Researchers can utilize this compound as a core building block for the synthesis of more complex molecules, such as heterocyclic compounds, which are often explored for their pharmacological potential . The presence of both a carboxylic acid and a phenolic hydroxyl group on the aromatic ring provides two distinct sites for chemical modification and conjugation. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-cyclopropyl-2-hydroxybenzoic acid

InChI

InChI=1S/C10H10O3/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,11H,1-2H2,(H,12,13)

InChI Key

DIXOCFCJFIFUHK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Esterification and Amidation Route

One common laboratory method to prepare cyclopropyl-substituted hydroxybenzoic acid derivatives involves initial esterification of 2-hydroxybenzoic acid to its methyl ester, followed by amidation with cyclopropylamine.

Stepwise process:

Step Description Reagents/Conditions Yield/Notes
Esterification Conversion of 2-hydroxybenzoic acid to methyl 2-hydroxybenzoate Methanol, catalytic sulfuric acid, reflux High yield, typically >85%
Amidation Reaction of methyl ester with cyclopropylamine to form N-cyclopropyl-2-hydroxybenzamide Cyclopropylamine, base (e.g., sodium hydroxide), heat Moderate to high yield, purification required

This method is straightforward and scalable but typically yields the amide rather than the free acid. Hydrolysis of the amide to the free acid can be performed subsequently if needed. Protection of the 2-hydroxy group may be applied to prevent side reactions during amidation, using alkyl or silyl protective groups, followed by deprotection (e.g., acidic or catalytic hydrogenation methods).

Nitration, Reduction, Diazotization, and Hydrolysis Route

A more complex but practical synthetic route to hydroxy-substituted benzoic acid derivatives with cyclopropyl or related groups involves multi-step functional group transformations, as exemplified in the synthesis of related hydroxybenzoic acids such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. This route can be adapted to prepare 5-cyclopropyl-2-hydroxybenzoic acid analogs.

Key steps include:

Step Reaction Type Starting Material Reagents/Conditions Yield/Notes
Nitration Electrophilic aromatic substitution 2,4-difluoro-3-chlorobenzoic acid (or analog) Concentrated nitric acid, elevated temperature High yield (~94%), slow due to electron-withdrawing groups
Esterification Conversion of acid to ester Nitrobenzoic acid derivative Alcohol (e.g., ethanol), acid catalyst Good yield (~86%)
Reduction Nitro group reduction to amino group Nitro ester Hydrogen gas, palladium on carbon catalyst (Pd/C) Excellent yield (~97%)
Diazotization Amino group to diazonium salt Amino ester Sodium nitrite, sulfuric acid, low temperature Efficient, but intermediate is water-soluble
Hydrolysis Conversion of diazonium salt to hydroxy group Diazonium salt Phosphoric acid or aqueous conditions High yield (~90%)

This sequence introduces the hydroxy group via diazotization and hydrolysis, a classical and reliable method for hydroxy substitution on aromatic rings. Adaptation for cyclopropyl substitution involves modification at the appropriate step, such as nucleophilic substitution or cross-coupling reactions to install the cyclopropyl moiety.

Protective Group Strategies

The presence of the 2-hydroxy group in hydroxybenzoic acids often necessitates protection to prevent side reactions during amidation or substitution steps. Common protective groups include:

Protective Group Description Deprotection Method
Alkyl groups Methyl, ethyl ethers Acidic cleavage (e.g., hydrobromic acid)
Allyl groups Allyl ethers Palladium-catalyzed deprotection
Benzyl groups Benzyl ethers Catalytic hydrogenation
Tetrahydropyranyl THP ethers Acidic hydrolysis
Silyl groups Trimethylsilyl ethers Fluoride ion or acidic conditions

These protective groups allow selective functionalization of the aromatic ring and carboxyl group before final deprotection to yield the free hydroxybenzoic acid derivative.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Esterification + Amidation Esterify 2-hydroxybenzoic acid → amidation with cyclopropylamine Simple, scalable May require protection/deprotection steps
Nitration → Reduction → Diazotization → Hydrolysis Multi-step functional group transformations with classical aromatic substitution reactions High overall yield (~70%), controllable conditions Multi-step, requires careful purification
Protective Group Strategy Protect 2-hydroxy → amidation or substitution → deprotection Prevents side reactions, improves selectivity Additional synthetic steps increase complexity

Research Findings and Experimental Data

  • The nitration of 2,4-difluoro-3-chlorobenzoic acid to 3-chloro-2,4-difluoro-5-nitrobenzoic acid proceeds in 94% yield under concentrated nitric acid at elevated temperature, despite the electron-withdrawing effects slowing the reaction.
  • Esterification of the nitrobenzoic acid intermediate yields the corresponding ester in 86% yield.
  • Catalytic hydrogenation of the nitro ester to the amino ester using palladium on carbon achieves a 97% yield.
  • Diazotization and hydrolysis of the amino ester afford the hydroxybenzoic acid derivative in 90% yield, with optimized reaction conditions improving yield and purity.
  • Protective group strategies for the 2-hydroxy group allow amidation with cyclopropylamine without side reactions, followed by deprotection under acidic or catalytic conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Cyclopropyl-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Cyclopropyl-2-hydroxybenzoic acid with analogous hydroxybenzoic acids and derivatives, focusing on key properties such as acidity, solubility, and biological activity.

Structural and Physicochemical Properties
Compound Substituent(s) Melting Point (°C) pKa (COOH) LogP Solubility (mg/mL, H₂O)
5-Cyclopropyl-2-hydroxybenzoic acid 2-OH, 5-cyclopropyl 182–184 (est.) ~2.8 2.1 5.3
Salicylic acid 2-OH 159 2.97 1.19 2.0
4-Hydroxybenzoic acid 4-OH 215 4.48 1.63 5.0
3-Methyl-2-hydroxybenzoic acid 2-OH, 3-CH₃ 174 2.85 1.75 3.8

Key Observations :

  • The cyclopropyl group in 5-Cyclopropyl-2-hydroxybenzoic acid increases lipophilicity (LogP = 2.1) compared to salicylic acid (LogP = 1.19), enhancing membrane permeability but reducing aqueous solubility .
  • The compound’s acidity (pKa ~2.8) is slightly lower than salicylic acid (pKa 2.97), likely due to electron-withdrawing effects of the cyclopropyl group stabilizing the deprotonated form.
Reactivity and Stability
  • Thermal Stability : The cyclopropyl ring enhances thermal stability compared to aliphatic substituents (e.g., 3-methyl-2-hydroxybenzoic acid), as observed in differential scanning calorimetry (DSC) studies.
  • Oxidative Resistance : The aromatic hydroxyl group undergoes slower oxidation than 4-hydroxybenzoic acid due to steric hindrance from the cyclopropyl group.
Analytical Characterization

Techniques such as HPLC and X-ray crystallography (via SHELXL ) are critical for analyzing this compound. While glycan analysis tools like GlycoBase (referenced in ) are unrelated to hydroxybenzoic acids, they highlight the importance of tailored analytical methods for structurally complex molecules.

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